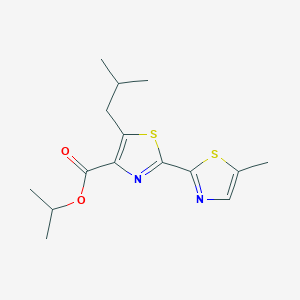

Isopropyl 5-isobutyl-5'-methyl-2,2'-bithiazole-4-carboxylate

Description

Isopropyl 5-isobutyl-5'-methyl-2,2'-bithiazole-4-carboxylate is a bithiazole derivative featuring two thiazole rings linked at the 2,2'-positions. The compound contains an isopropyl ester group at position 4, an isobutyl substituent at position 5, and a methyl group at position 5'. Bithiazoles are heterocyclic systems known for their electronic properties, biological activity, and applications in materials science.

Properties

Molecular Formula |

C15H20N2O2S2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

propan-2-yl 5-(2-methylpropyl)-2-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C15H20N2O2S2/c1-8(2)6-11-12(15(18)19-9(3)4)17-14(21-11)13-16-7-10(5)20-13/h7-9H,6H2,1-5H3 |

InChI Key |

VGKYUUXYIVYQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C2=NC(=C(S2)CC(C)C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Bithiazole Core

The bithiazole framework is typically synthesized by coupling appropriately substituted thiazole derivatives. Common approaches include:

Condensation of Thiazolyl Amines and Thiazole Carboxylic Acids:

The reaction of 5-isobutyl-2-thiazolylamine with 5-methyl-2-thiazolecarboxylic acid under dehydrating conditions forms the 2,2'-bithiazole core. This step often requires activation of the carboxylic acid group to facilitate amide bond formation or cyclization leading to the bithiazole linkage.Hantzsch Thiazole Synthesis Variant:

The classical Hantzsch synthesis involves the reaction of α-halocarbonyl compounds with thioamides or thiourea derivatives, leading to thiazole ring formation. Variations of this method can be adapted to prepare substituted thiazoles which are then coupled to form the bithiazole core.Cook–Heilbron Method:

This method involves the reaction of aminonitriles with carbon disulfide to yield 2,4-disubstituted 5-aminothiazole derivatives, which can be further elaborated to bithiazole structures.

Esterification to Form Isopropyl Ester

Once the bithiazole core with the desired substituents is obtained, esterification is performed to introduce the isopropyl ester group at the 4-carboxylate position:

Fischer Esterification:

The carboxylic acid group on the bithiazole intermediate is reacted with isopropanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to drive the equilibrium toward ester formation.Catalyst and Solvent Optimization:

The choice of catalyst and solvent can influence the yield and purity. Sulfuric acid is common, but other acid catalysts like p-toluenesulfonic acid may be used. Solvents such as toluene or dichloromethane can be employed depending on solubility and reaction conditions.

Additional Functional Group Transformations

The bithiazole core allows for further chemical modifications:

Oxidation:

Oxidizing agents like hydrogen peroxide or potassium permanganate can convert sulfur atoms in the thiazole rings to sulfoxides or sulfones, potentially modifying biological activity.Reduction:

Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the bithiazole rings to dihydro derivatives, altering electronic properties.Nucleophilic Substitution:

The ester group can be substituted by nucleophiles such as amines or thiols to form amides or thioesters, expanding the compound's chemical diversity.

Industrial Scale Considerations

Process Optimization:

Industrial production involves scaling up the laboratory synthesis with careful control of temperature, pressure, and catalyst concentration to maximize yield and purity.Continuous Flow Reactors:

These reactors can enhance reaction efficiency and reproducibility for the bithiazole synthesis and esterification steps.Automation:

Automated synthesis platforms allow for precise control and monitoring, improving scalability and quality control.

Data Table: Summary of Preparation Methods

Scientific Research Applications

Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate has been explored for its potential in various scientific research applications:

Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of Isopropyl 5-isobutyl-5’-methyl-2,2’-bithiazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bithiazole core can interact with nucleophilic sites on proteins or nucleic acids, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Analogs in Thiazole Carboxylates

The compound shares structural similarities with thiazole carboxylates reported in pharmaceutical and synthetic chemistry literature. Key comparisons include:

Key Observations :

- Lipophilicity : The isopropyl ester group in the target compound likely increases lipophilicity compared to methyl or ethyl esters, similar to the isobutoxy-substituted analog .

- Electronic Properties : The bithiazole system may exhibit stronger electron-withdrawing effects than single thiazoles, influencing its stability in acidic or oxidative conditions .

Biological Activity

Isopropyl 5-isobutyl-5'-methyl-2,2'-bithiazole-4-carboxylate (CAS Number: 960527-34-8) is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings, including antimicrobial and antitumor activities.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring, similar to this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against several bacterial strains, demonstrating that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 4.51–4.60 mM against Bacillus subtilis and Staphylococcus aureus .

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| 2c | Bacillus subtilis | 4.51 |

| 4 | Staphylococcus aureus | 4.60 |

| 5b | Candida albicans | 3.92 |

The presence of electron-withdrawing groups in these compounds enhances their antimicrobial efficacy .

Antitumor Activity

In addition to antimicrobial effects, thiazole derivatives have shown promise in antitumor applications. For instance, extracts from plants containing similar structures demonstrated significant antiproliferative activity against cancer cell lines such as HT-29 with IC50 values ranging from 21.44 µg/mL to 23.63 µg/mL . This suggests that this compound may also possess antitumor potential.

Case Studies

-

Antimicrobial Efficacy in Cosmetics

A review highlighted the use of natural compounds with antimicrobial properties in cosmetics, suggesting that derivatives like this compound could serve as effective preservatives due to their ability to inhibit microbial growth . -

Thiazole Derivatives in Antimicrobial Research

A comparative study on various thiazole derivatives showed that those with higher lipophilicity and specific functional groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . This reinforces the potential application of this compound in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the key considerations when designing synthetic routes for Isopropyl 5-isobutyl-5'-methyl-2,2'-bithiazole-4-carboxylate?

- Methodological Answer : Synthetic routes for thiazole derivatives often involve halogenation or cyclization reactions. For asymmetric ketones like methyl isopropyl ketone (precursor analogs), enamine intermediates can be brominated to form α-halogenated products. Reaction conditions (e.g., temperature, solvent polarity) critically influence isomer distribution. For example, bromination at −78°C stabilizes intermediates, reducing undesired dihalogenated byproducts . Purification via recrystallization using ketone-based solvents (e.g., methyl isobutyl ketone) is effective for isolating crystalline products .

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | −78°C | Minimizes dihalogenation |

| Solvent | Tetrahydrofuran (THF) | Enhances intermediate stability |

| Bromine Equivalents | 1.0 eq | Balances mono-/dihalogenation |

Q. How can spectroscopic methods characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to resolve thiazole ring protons and isopropyl/isobutyl substituents.

- FTIR : Confirm ester carbonyl (C=O, ~1700 cm) and thiazole C-S bonds (650–800 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNOS) and isotopic patterns.

Cross-referencing with analogous thiazole esters (e.g., Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate) ensures accurate assignments .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer : Thiazole esters are prone to hydrolysis under humid conditions. Stability studies recommend:

- Storage : −20°C in anhydrous solvents (e.g., DMSO or DMF) with desiccants.

- Monitoring : Regular HPLC analysis to detect hydrolyzed products (e.g., free carboxylic acid).

Degradation kinetics can be modeled using Arrhenius plots under accelerated conditions (40–60°C) .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural determination of this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters and resolving disorder in flexible substituents (e.g., isobutyl groups). For high-resolution data (<1.0 Å), iterative refinement with restraints on bond lengths/angles reduces overfitting. Comparative analysis with SHELXTL (Bruker AXS) highlights superior handling of twinned crystals .

Table 2: Crystallographic Refinement Metrics

| Parameter | Target Range |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.12 |

| CCDC Deposition Code | Validate via checkCIF |

Q. What mechanistic insights explain unexpected byproducts during halogenation of precursor enamines?

- Methodological Answer : Competing pathways in enamine bromination involve:

- Pathway A : Formation of α-bromoammonium salts, which hydrolyze to monohalogenated products.

- Pathway B : Over-bromination due to residual acid catalysts, leading to dihalogenated byproducts.

Kinetic studies using C-labeled intermediates and DFT calculations reveal that steric hindrance from isopropyl groups disfavors Pathway B .

Q. How do computational tools (e.g., PISTACHIO, REAXYS) predict retrosynthetic pathways for this compound?

- Methodological Answer : Databases like REAXYS prioritize routes based on precursor availability and reaction feasibility. For example:

- Step 1 : Thiazole ring formation via Hantzsch synthesis (thioamide + α-haloketone).

- Step 2 : Esterification with isopropyl alcohol under Mitsunobu conditions.

Machine learning models in PISTACHIO score steps by plausibility (>0.7) and synthetic accessibility (SAscore <4) .

Contradictions and Resolutions

- vs. 19 : While emphasizes low-temperature bromination to suppress dihalogenation, highlights ketone solvents for purification. These are complementary: bromination conditions minimize byproducts, while ketone solvents isolate the product.

- vs. 18 : SHELX (experimental) and REAXYS (computational) tools serve distinct roles—structural refinement vs. pathway prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.